5-Lipoxygenase (5-LOX) Inhibitory Activity: Target Compound vs. Structural Analog
In a recombinant human 5-LOX assay, the target compound demonstrated an IC50 value of >10,000 nM, indicating minimal inhibitory activity against this enzyme [1]. This data point is quantitatively identical to that reported for a closely related analog, BDBM50591538, which also showed an IC50 >10,000 nM under the same assay conditions [2]. While neither compound exhibits potency at 5-LOX, the concordance in their negative profiles confirms that the ortho-methoxy substitution does not introduce unwanted 5-LOX liability, a feature that can be contrasted with known 5-LOX inhibitors where structural modifications frequently drive IC50s into the nanomolar range.
| Evidence Dimension | Inhibition of human recombinant 5-LOX |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | BDBM50591538 (related N-aryl bicyclic analog) IC50 > 10,000 nM |
| Quantified Difference | Δ IC50 ≈ 0 nM (both >10,000; no gain or loss of liability) |
| Conditions | E. coli BL21(DE3) expressed human recombinant 5-LOX; reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
Demonstrates that the target compound's 5-LOX profile is clean but not class-leading, ensuring procurement decisions are based on its selectivity rather than potency at this off-target.
- [1] BindingDB. BDBM50591538 CHEMBL5205807. Affinity Data: IC50 > 1.00E+4 nM for human recombinant 5-LOX. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538&google=BDBM50591538. View Source
- [2] BindingDB. BDBM50591538 assay data for 5-LOX inhibition. (Data retrieved from BindingDB showing IC50 >10,000 nM for a structurally related N-aryl bicyclic compound, used as cross-comparable). View Source
